

Sovesudil Hydrochloride: In Vitro Application Notes and Protocols for Ophthalmic Research

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Compound of Interest

Compound Name: Sovesudil hydrochloride

Cat. No.: B8216105

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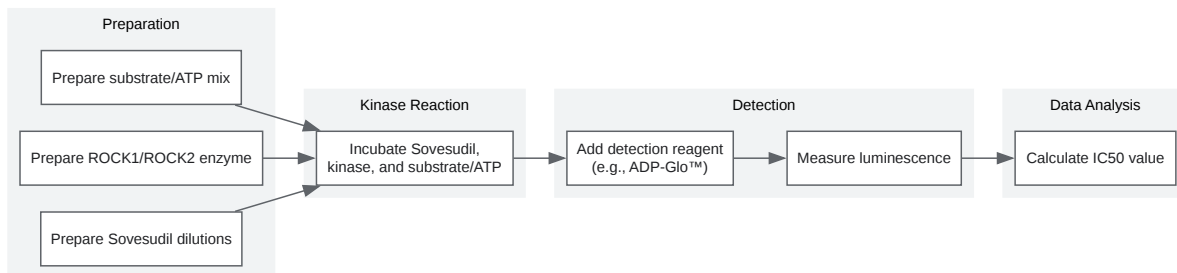
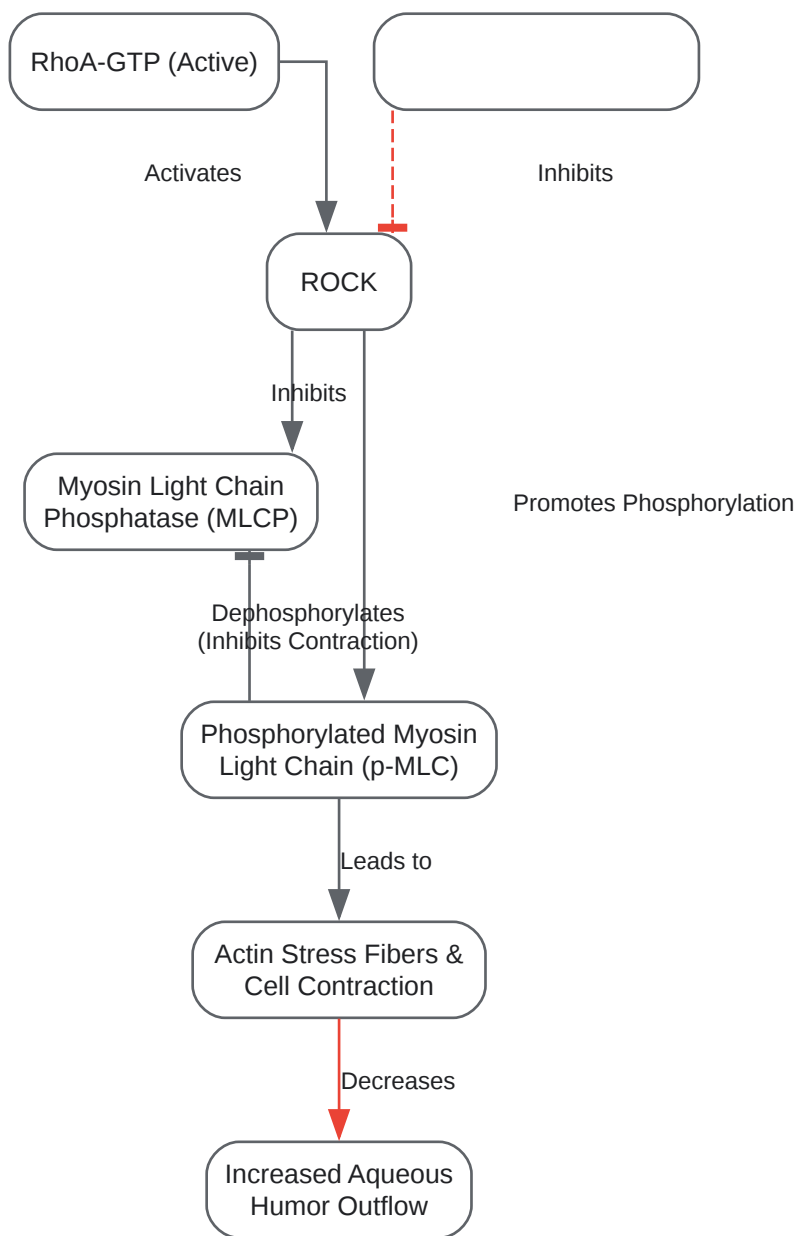
For Researchers, Scientists, and Drug Development Professionals

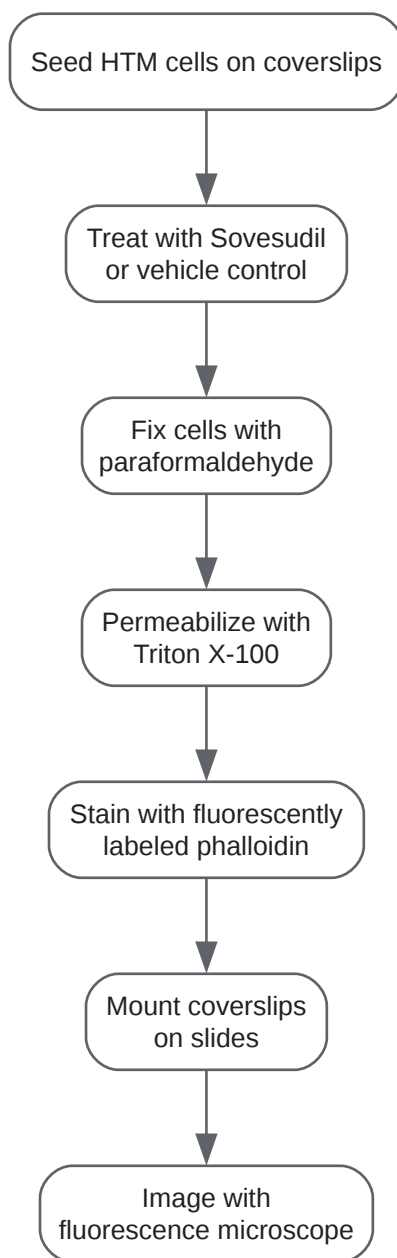
Introduction

Sovesudil hydrochloride is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] Developed as a "soft drug," it is designed for rapid metabolism to an inactive form, which may reduce systemic side effects.[1] In ophthalmology, ROCK inhibitors are a significant class of drugs for lowering intraocular pressure (IOP) by targeting the trabecular meshwork, the primary site of aqueous humor outflow resistance.[1] By inhibiting ROCK, Sovesudil relaxes the trabecular meshwork cells, leading to increased aqueous humor outflow and a reduction in IOP.[2] These application notes provide detailed protocols for in vitro studies to evaluate the efficacy and mechanism of action of **Sovesudil hydrochloride**.

Mechanism of Action: The RhoA/ROCK Signaling Pathway

Sovesudil targets the RhoA/ROCK signaling pathway within the trabecular meshwork cells.[2] Activation of this pathway leads to the formation of actin stress fibers and increases cell contraction, which in turn increases resistance to aqueous humor outflow and elevates IOP.[1] Sovesudil, by inhibiting ROCK, disrupts this cascade, resulting in the relaxation of trabecular meshwork cells, increased outflow, and consequently, a lowering of IOP.[2]





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References

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